Protactin

Description

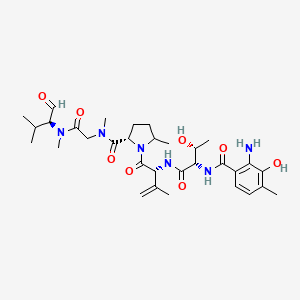

Protactin has been reported in Streptomyces with data available.

from Streptomyces cucumerosporus; structure given in first source

Properties

CAS No. |

141912-59-6 |

|---|---|

Molecular Formula |

C32H48N6O8 |

Molecular Weight |

644.8 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S,3R)-2-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylbut-3-enoyl]-N,5-dimethyl-N-[2-[methyl-[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C32H48N6O8/c1-16(2)23(15-39)37(9)24(41)14-36(8)31(45)22-13-11-19(6)38(22)32(46)26(17(3)4)34-30(44)27(20(7)40)35-29(43)21-12-10-18(5)28(42)25(21)33/h10,12,15-16,19-20,22-23,26-27,40,42H,3,11,13-14,33H2,1-2,4-9H3,(H,34,44)(H,35,43)/t19?,20-,22+,23-,26-,27+/m1/s1 |

InChI Key |

XZQTTYYQLUHMIZ-ZEVMZUSBSA-N |

Isomeric SMILES |

CC1CC[C@H](N1C(=O)[C@@H](C(=C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)C2=C(C(=C(C=C2)C)O)N)C(=O)N(C)CC(=O)N(C)[C@H](C=O)C(C)C |

Canonical SMILES |

CC1CCC(N1C(=O)C(C(=C)C)NC(=O)C(C(C)O)NC(=O)C2=C(C(=C(C=C2)C)O)N)C(=O)N(C)CC(=O)N(C)C(C=O)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-methyl-3-hydroxyanthraniloylpentapetidelactone protactin |

Origin of Product |

United States |

Prolactin Signaling Pathway Mechanisms: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary gland, is involved in over 300 distinct biological functions, ranging from lactation and reproduction to immunoregulation and metabolism.[1][2] Its effects are mediated through the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[3][4] Upon ligand binding, the PRLR, which lacks intrinsic kinase activity, initiates a complex network of intracellular signaling cascades.[3] This guide provides a detailed technical overview of the core mechanisms of prolactin signaling, focusing on the principal pathways activated, their regulation, and the experimental methodologies used for their investigation. The primary signaling modules include the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway, and pathways involving Src family kinases (SFKs).[1][5] Understanding these intricate pathways is critical for developing therapeutic strategies targeting pathologies associated with aberrant PRL signaling, such as certain cancers and autoimmune diseases.[5][6]

Prolactin Receptor Activation

The initiation of prolactin signaling begins with the binding of PRL to its receptor on the cell surface.[7] The PRLR consists of an extracellular domain, a single transmembrane domain, and an intracellular domain.[3]

Receptor Dimerization

The canonical model of activation involves ligand-induced dimerization of the PRLR.[8] Prolactin has two distinct binding sites, allowing it to bind sequentially to two receptor molecules, forming a stable 1:2 hormone-receptor trimeric complex.[9] This dimerization is a critical step that brings the intracellular domains of the receptors, and their associated kinases, into close proximity.

However, accumulating evidence suggests that PRLRs can also exist as pre-formed, ligand-independent dimers.[10][11][12] In this model, PRL binding to the pre-formed dimer induces a conformational change that triggers downstream signaling.[11] The transmembrane domain appears to play a significant role in this ligand-independent dimerization.[10][11]

Core Signaling Pathways

PRLR activation triggers multiple downstream signaling cascades that regulate diverse cellular functions, including proliferation, differentiation, and survival.[1][13]

The Canonical JAK/STAT Pathway

The JAK/STAT pathway is the most well-established signaling cascade downstream of the PRLR.[3][8]

-

JAK2 Activation: The PRLR constitutively associates with Janus kinase 2 (JAK2).[3][8] Upon PRL-induced receptor dimerization, the associated JAK2 molecules are brought into proximity, leading to their trans-autophosphorylation and activation.[8][9]

-

STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the intracellular domain of the PRLR.[8] These phosphotyrosine sites serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 (both STAT5a and STAT5b), but also STAT1 and STAT3.[1][9] Once recruited, STATs are themselves phosphorylated by JAK2.[8]

-

Dimerization and Nuclear Translocation: Tyrosine-phosphorylated STAT5 dissociates from the receptor, dimerizes, and translocates to the nucleus.[3][8]

-

Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA consensus sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target genes, thereby activating their transcription.[8][9] Key target genes include those involved in milk protein synthesis (e.g., β-casein), cell cycle progression (e.g., Cyclin D1), and anti-apoptosis (e.g., Bcl-xL).[1][14]

The Ras/Raf/MAPK Pathway

Prolactin also activates the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation.[3][15]

-

Initiation: PRLR dimerization can lead to the recruitment of adapter proteins like Shc to the receptor complex.[1]

-

Ras Activation: Phosphorylated Shc recruits the Grb2-SOS complex, which acts as a guanine nucleotide exchange factor for the small G-protein Ras, converting it from its inactive GDP-bound state to an active GTP-bound state.[1]

-

Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2 (extracellular signal-regulated kinases).[1][15][16]

-

Cellular Effects: Activated ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors (e.g., c-Jun, Myc) that regulate cell cycle progression and proliferation.[1]

The PI3K/Akt Pathway

The PI3K/Akt pathway is another critical branch of PRL signaling, primarily involved in promoting cell survival and proliferation.[1][3]

-

PI3K Activation: The activated PRLR complex can recruit and activate Phosphoinositide 3-kinase (PI3K).[1][13] This can occur through various mechanisms, including the phosphorylation of Insulin Receptor Substrate (IRS) proteins or the adapter protein Gab2.[3][13]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.

-

Akt Activation: PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB) and PDK1. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.

-

Downstream Effects: Activated Akt phosphorylates a wide range of substrates to inhibit apoptosis (e.g., by phosphorylating Bad and FOXO transcription factors) and promote cell growth and proliferation (e.g., through mTORC1 activation).[1][3]

Role of Src Family Kinases (SFKs)

Src family kinases (SFKs) are non-receptor tyrosine kinases that are also key components of PRL signaling.[1][6]

-

Activation: The PRLR is associated with c-Src, and PRL stimulation leads to its activation.[6][17] Interestingly, this activation can occur independently of JAK2.[17]

-

Downstream Signaling: Activated SFKs can contribute to the activation of other pathways, including the PI3K/Akt and MAPK pathways, thereby influencing cell proliferation and migration.[3][18]

-

Receptor Trafficking: SFKs play a role in PRLR internalization and trafficking, which can modulate the duration and intensity of the signal.[18]

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of Prolactin and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]

- 6. Role of SRC family kinases in prolactin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Prolactin (PRL) and its receptor: actions, signal transduction pathways and phenotypes observed in PRL receptor knockout mice. | Semantic Scholar [semanticscholar.org]

- 8. rep.bioscientifica.com [rep.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-independent dimerization of the human prolactin receptor isoforms: functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Prolactin signaling pathway (WP2037) - Homo sapiens | WikiPathways - SANDBOX [sandbox.wikipathways.org]

- 14. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prolactin Activates Mitogen-Activated Protein Kinase Signaling and Corticotropin Releasing Hormone Transcription in Rat Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prolactin activates mitogen-activated protein kinase signaling and corticotropin releasing hormone transcription in rat hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stimulation of c-Src by prolactin is independent of Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Discovery and Enduring Complexity of Prolactin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary gland, has a rich and complex history, from its initial discovery as the principal lactogenic factor to its current recognition as a key regulator in over 300 diverse physiological processes. This technical guide provides a comprehensive overview of the discovery and history of prolactin, detailing the seminal experiments that led to its identification and characterization. It presents key quantitative data, including its molecular properties and physiological concentrations, in a structured format for accessible comparison. Furthermore, this document outlines the detailed methodologies of pivotal experimental protocols and illustrates the intricate signaling pathways of prolactin through detailed diagrams, offering a valuable resource for researchers and professionals in endocrinology and drug development.

A Historical Journey: The Discovery of Prolactin

The story of prolactin's discovery is one of scientific persistence, initial misidentification, and eventual recognition of its distinct identity and multifaceted nature.

Early Glimmers and the Lactogenic Factor (1920s-1930s)

The first indications of a lactogenic substance from the pituitary gland emerged in the late 1920s. In 1928, Stricker and Grueter demonstrated that extracts from the anterior pituitary could induce milk secretion in pseudopregnant rabbits. This laid the groundwork for Oscar Riddle and his colleagues, who, in the early 1930s, successfully isolated a substance from the pituitary glands of sheep and cows that stimulated milk production in the crop sacs of pigeons and doves.[1] They named this substance "prolactin," meaning "for lactation."[2] For decades, the pigeon crop sac bioassay remained the standard for prolactin research.

The Human Prolactin Conundrum (1930s-1960s)

Despite its discovery in other animals, the existence of a distinct human prolactin remained a subject of debate for many years. Early attempts to isolate human prolactin were confounded by the fact that human growth hormone (hGH) also exhibited lactogenic activity. This led many to believe that in humans, a single hormone was responsible for both growth and lactation.[3] Histological studies, however, identified specific "pregnancy cells" in the pituitary, fueling the hypothesis that a separate prolactin hormone did exist in humans.[3]

Confirmation and Characterization (1970s)

The definitive confirmation of human prolactin as a separate entity came in 1970 through the pioneering work of Henry Friesen and his colleagues.[1][4] They developed a sensitive in vitro bioassay using mouse mammary tissue and, crucially, used antibodies to neutralize the lactogenic effects of hGH.[1] This allowed for the first time, the measurement of a distinct prolactin in the blood of women with galactorrhea.[1] Shortly after, the development of a specific radioimmunoassay (RIA) for human prolactin enabled the measurement of its levels in the serum of healthy individuals, paving the way for its complete characterization, including the determination of its amino acid sequence.[1]

Quantitative Data on Prolactin

This section summarizes key quantitative data regarding human prolactin and its variants, as well as its circulating concentrations in various physiological states.

Table 1: Molecular Characteristics of Human Prolactin

| Property | Value | Reference |

| Amino Acid Residues (Mature) | 199 | [5] |

| Molecular Weight (Monomeric) | ~23 kDa | [3][5] |

| Gene Location | Chromosome 6 | [5] |

| UniProt Accession Number | P01236 |

Table 2: Major Isoforms of Human Prolactin in Circulation

| Isoform | Approximate Molecular Weight | Description |

| Little Prolactin | ~23 kDa | The predominant, biologically active monomeric form.[3][6] |

| Big Prolactin | ~48-60 kDa | A dimeric or aggregated form with reduced biological activity.[6] |

| Big-Big Prolactin (Macroprolactin) | >150 kDa | A complex of prolactin with IgG antibodies, generally considered to have low biological activity.[5][6] |

Table 3: Typical Circulating Concentrations of Human Prolactin

| Physiological State | Concentration Range (ng/mL) |

| Adult Males | 2 - 18 |

| Non-pregnant Adult Females | 2 - 30 |

| Pregnant Females (Third Trimester) | 10 - 209 |

| Postpartum (Suckling) | Significantly elevated, can be 10-20 fold higher |

| Prolactinomas | Often >200 |

Note: Reference ranges can vary between different assays.

Table 4: Prolactin Receptor Binding Affinities (Kd)

| Ligand/Receptor | Kd (nM) | Method |

| Ovine Prolactin / Pigeon Crop Sac Receptor | ~0.7 | Radioreceptor Assay |

| Human Prolactin / Human Prolactin Receptor ECD (Site 1) | 6.5 | Surface Plasmon Resonance |

| Human Prolactin / Human Prolactin Receptor ECD (Site 2) | 32,900 | Surface Plasmon Resonance |

Key Experimental Protocols

The following sections provide an overview of the methodologies for key experiments that were instrumental in the discovery and characterization of prolactin.

Pigeon Crop Sac Bioassay

This bioassay was the first reliable method for quantifying prolactin activity.

Principle: Prolactin stimulates the proliferation of the mucosal epithelium of the pigeon crop sac, causing a thickening that is proportional to the amount of prolactin administered.

Methodology:

-

Animal Preparation: Pigeons are housed under controlled conditions.

-

Injection: A solution containing an unknown amount of prolactin is injected either systemically (intramuscularly) or locally (intradermally over the crop sac). The local method is more sensitive.

-

Incubation Period: The pigeons are left for a set period (e.g., 4 days with daily injections) to allow the crop sac to respond.

-

Tissue Collection: The pigeons are euthanized, and the crop sacs are dissected.

-

Quantification: The response is quantified by measuring the increase in weight or thickness of the stimulated area of the crop sac compared to a control area. This can be done by weighing the dissected mucosal tissue.

-

Standard Curve: A standard curve is generated using known concentrations of a prolactin standard to determine the concentration of prolactin in the unknown sample.

Radioimmunoassay (RIA) for Prolactin

The development of the RIA was a major breakthrough, allowing for sensitive and specific measurement of prolactin in blood samples.

Principle: This is a competitive binding assay where unlabeled prolactin in a sample competes with a fixed amount of radiolabeled prolactin for a limited number of binding sites on a specific anti-prolactin antibody.

Methodology:

-

Reagent Preparation:

-

Antibody: A specific antibody against prolactin is diluted to a concentration that will bind approximately 50% of the radiolabeled prolactin in the absence of any unlabeled prolactin.

-

Radiolabeled Prolactin (Tracer): Prolactin is labeled with a radioisotope (e.g., ¹²⁵I).

-

Standards: A series of standards with known concentrations of unlabeled prolactin are prepared.

-

-

Assay Procedure:

-

A fixed volume of the antibody solution is added to a series of tubes.

-

Known amounts of the standard or the unknown sample are added to the tubes.

-

A fixed amount of the radiolabeled prolactin is added to all tubes.

-

The mixture is incubated to allow the binding reaction to reach equilibrium.

-

-

Separation: The antibody-bound prolactin is separated from the free prolactin. This can be achieved by using a second antibody that precipitates the first antibody, or by using antibodies coated onto the surface of the assay tubes.

-

Counting: The radioactivity in the bound fraction is measured using a gamma counter.

-

Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled prolactin in the sample. A standard curve is plotted, and the concentration of prolactin in the unknown samples is determined by interpolation.

Prolactin Signaling Pathways

Prolactin exerts its diverse effects by binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily. This binding event triggers the activation of several intracellular signaling cascades.

The Canonical JAK-STAT Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling cascade activated by prolactin.

Caption: Prolactin-induced JAK-STAT signaling cascade.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Prolactin can also activate the MAPK pathway, which is involved in cell proliferation and differentiation.

Caption: Prolactin-activated MAPK signaling pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is another important signaling route for prolactin, primarily involved in cell survival and proliferation.

Caption: Prolactin-mediated PI3K/Akt signaling pathway.

Experimental Workflow: From Pituitary to Purified Prolactin

The following diagram illustrates a typical experimental workflow for the purification and characterization of prolactin from pituitary glands, based on early methodologies.

Caption: A generalized workflow for prolactin purification.

Conclusion

The journey of prolactin from a vaguely defined "lactogenic factor" to a well-characterized hormone with a vast array of functions is a testament to the progress of endocrinology. Its discovery and the subsequent development of sophisticated analytical techniques have not only illuminated its role in lactation but also in metabolism, immunology, and cell growth. For researchers and drug development professionals, a deep understanding of prolactin's history, its molecular characteristics, and its complex signaling pathways is crucial for identifying novel therapeutic targets and developing innovative treatments for a range of conditions, from hyperprolactinemia to cancer. The continued exploration of this remarkable hormone promises to unveil even more of its physiological and pathological roles, opening new avenues for clinical intervention.

References

- 1. Physiology, Prolactin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negative Regulation of Prolactin Receptor Stability and Signaling Mediated by SCFβ-TrCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

Prolactin Gene Regulation and Expression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the molecular mechanisms governing the regulation and expression of the prolactin (PRL) gene. It details the key transcription factors, signaling pathways, and experimental methodologies crucial for research and therapeutic development in endocrinology, oncology, and immunology.

The Human Prolactin Gene Locus

The human prolactin (hPRL) gene is located on chromosome 6 and spans approximately 10 kb, containing five coding exons.[1] Its expression is controlled by two distinct, tissue-specific promoters separated by 5.8 kb.[1] The proximal promoter, located immediately upstream of the first coding exon, directs transcription in the pituitary gland and is heavily dependent on the pituitary-specific transcription factor Pit-1.[1] An alternative, superdistal promoter is active in non-pituitary tissues and is considered Pit-1 independent.[1] This dual-promoter architecture allows for a complex layer of regulation, influencing the stability and translational efficiency of the resulting mRNA in different cellular contexts.[1]

Core Transcriptional Machinery

The expression of the prolactin gene is orchestrated by a complex interplay of transcription factors that bind to specific DNA sequences in the promoter and enhancer regions.

Pit-1 (POU1F1): The Master Regulator

The POU homeodomain transcription factor Pit-1 is essential for the differentiation of somatotroph, lactotroph, and thyrotroph cells in the anterior pituitary.[2] It acts as a primary transcriptional activator for the prolactin gene.[2][3] Pit-1 binds to multiple sites within the prolactin promoter and a distal enhancer, and its presence is sufficient to activate prolactin gene transcription in non-pituitary cells.[4] The binding of Pit-1 can also direct changes in the chromatin structure of the prolactin promoter, making the gene accessible for transcription.[4] Its activity is modulated by post-translational modifications and its ability to form homo- and heterodimers with other proteins.[5]

Other Key Transcription Factors

Several other transcription factors are crucial for integrating various signaling inputs at the prolactin promoter.

| Transcription Factor | Role in Prolactin Regulation |

| STAT5 (Signal Transducer and Activator of Transcription 5) | Activated by the JAK/STAT pathway upon prolactin receptor stimulation, STAT5 proteins dimerize, translocate to the nucleus, and bind to specific DNA sequences to transactivate prolactin-responsive genes.[6] STAT5 also targets the promoters of genes involved in cell cycle progression (cyclin D1) and apoptosis inhibition (Bcl-X).[6] |

| Estrogen Receptor (ERα) | Upon binding estrogen, ERα binds to a functional Estrogen Response Element (ERE) in the prolactin promoter, leading to transcriptional activation.[7] It can act synergistically with Pit-1 to significantly increase prolactin expression.[5] |

| AP-1 (Activator Protein 1) | A dimeric transcription factor (e.g., c-Jun/c-Fos) that mediates responses to various transcriptional stimuli, including those from the MAPK pathway.[5][8] |

| CREB (cAMP Response Element-Binding Protein) | Phosphorylated and activated by Protein Kinase A (PKA) in response to elevated cAMP levels, CREB is a key component of the cAMP-mediated induction of prolactin expression.[9] |

| Ets family, Pitx factors | These factors possess binding sites on the prolactin promoter and are involved in mediating responses to various transcriptional signals.[5] |

Major Regulatory Signaling Pathways

Prolactin gene expression is dynamically regulated by a variety of extracellular signals, primarily from the hypothalamus. These signals activate intracellular cascades that converge on the transcriptional machinery.

Dopaminergic Inhibition

Dopamine is the primary physiological inhibitor of prolactin synthesis and secretion.[10][11][12] It is released from hypothalamic neurons into the hypophyseal portal system and acts directly on lactotrophs in the anterior pituitary.[10][11]

-

Mechanism: Dopamine binds to D2 receptors on the lactotroph cell membrane.[10][12] This G-protein coupled receptor activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of Protein Kinase A (PKA) activity.[13] These events ultimately reduce both prolactin gene expression and protein exocytosis.[10][13]

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Pit-1/Pou1f1 transcription factor regulates and correlates with prolactin expression in human breast cell lines and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A pituitary POU domain protein, Pit-1, activates both growth hormone and prolactin promoters transcriptionally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Prolactin Gene: A Paradigm of Tissue-Specific Gene Regulation with Complex Temporal Transcription Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. Multiple cAMP-induced signaling cascades regulate prolactin expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. 2024.sci-hub.box [2024.sci-hub.box]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Isoforms of Prolactin and Their Functions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolactin (PRL), a versatile polypeptide hormone primarily secreted by the anterior pituitary gland, plays a crucial role in a vast array of physiological processes, most notably lactation. However, its influence extends to reproduction, metabolism, immunoregulation, and behavior. The biological activities of prolactin are not mediated by a single molecular entity but rather by a family of isoforms with distinct structural and functional characteristics. Furthermore, the cellular responses to prolactin are dictated by the expression of various prolactin receptor (PRLR) isoforms, which themselves differ in their signaling capabilities. This technical guide provides a comprehensive overview of the known isoforms of prolactin and its receptor, their functions, the signaling pathways they activate, and detailed experimental protocols for their study.

Prolactin Isoforms: Structure and Function

Prolactin exists in several forms, arising from post-translational modifications, proteolytic cleavage, and polymerization. These isoforms exhibit different biological activities and clearance rates.

Major Circulating Isoforms

The three main forms of prolactin found in circulation are distinguished by their molecular weight.[1][2]

-

Little Prolactin: This is the predominant monomeric and most biologically active form, with a molecular weight of approximately 23 kDa.[1][2]

-

Big Prolactin: With a molecular weight of about 48-60 kDa, this isoform is generally considered to be a dimer of the 23 kDa monomer and exhibits reduced biological activity.[1][3]

-

Big-Big Prolactin (Macroprolactin): This is a high-molecular-mass complex (>150 kDa) of monomeric prolactin and an IgG autoantibody.[2] Macroprolactin has limited bioavailability and is largely considered biologically inactive, though it can interfere with immunoassays, leading to a misdiagnosis of hyperprolactinemia.[3][4]

Other Prolactin Variants

In addition to the major circulating forms, other variants of prolactin have been identified:

-

Glycosylated Prolactin: This 25 kDa form has a lower biological potency and is cleared from circulation more rapidly than its non-glycosylated counterpart.[5]

-

Phosphorylated and Sulfated Prolactin: These post-translational modifications can also alter the bioactivity of prolactin.

-

Proteolytic Fragments: Cleavage of the 23 kDa prolactin can generate smaller variants, such as 14 kDa, 16 kDa, and 22 kDa fragments, which may have unique biological functions. For instance, the 16 kDa N-terminal fragment, also known as vasoinhibin, possesses anti-angiogenic properties.[2][6]

Prolactin Receptor Isoforms: Structure and Signaling

The diverse actions of prolactin are mediated through its binding to the prolactin receptor (PRLR), a member of the class I cytokine receptor superfamily.[7] Several isoforms of the PRLR are generated through alternative splicing of a single gene, each with a distinct intracellular domain and, consequently, different signaling capacities.[2][8]

-

Long Isoform (LF): This is the full-length and most functionally active isoform.[8] It is capable of activating multiple downstream signaling pathways to mediate the full spectrum of prolactin's effects.

-

Short Isoforms (SFs): Several short isoforms exist, characterized by truncated intracellular domains. These isoforms have limited signaling capabilities and can act as dominant-negatives, inhibiting the signaling of the long isoform.[9]

-

Intermediate Isoforms: These isoforms have an intermediate-length cytoplasmic domain and can exhibit distinct signaling properties compared to the long and short forms.[10]

-

Soluble Isoform: This isoform consists of the extracellular domain of the receptor and can bind to prolactin in the circulation, potentially modulating its availability and activity.[9]

Data Presentation: Quantitative Summary of Prolactin and Receptor Isoforms

| Isoform | Molecular Weight (kDa) | Relative Abundance in Serum (Normal) | Key Functional Characteristics |

| Prolactin | |||

| Little Prolactin | ~23 | 65-85%[4] | Most biologically active monomeric form. |

| Big Prolactin | ~48-60 | 10-20%[4] | Dimeric form with reduced bioactivity. |

| Big-Big Prolactin | >150 | <10%[4] | Complex with IgG, largely inactive, can cause assay interference. |

| Glycosylated Prolactin | ~25 | Variable | Lower bioactivity and faster clearance.[5] |

| 16 kDa Prolactin (Vasoinhibin) | ~16 | Variable | Anti-angiogenic properties.[2][6] |

| Prolactin Receptor | |||

| Long Isoform (rat) | ~80-85 | N/A | Full signaling capacity.[8] |

| Short Isoform (rat) | ~45 | N/A | Limited signaling, can be inhibitory.[8] |

| Intermediate Isoform (human) | ~65 | N/A | Distinct signaling from long and short forms.[10] |

Signaling Pathways of Prolactin Isoforms

The binding of prolactin to its receptor initiates a cascade of intracellular signaling events. The specific pathways activated depend on the prolactin isoform, the PRLR isoform expressed in the target cell, and the cellular context. The long isoform of the PRLR is the primary mediator of prolactin signaling.

Major Signaling Pathways Activated by the Long PRLR Isoform:

-

JAK/STAT Pathway: This is the canonical and most rapid signaling pathway for prolactin. Upon prolactin binding, the Janus kinase 2 (JAK2) associated with the receptor becomes activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell growth, differentiation, and survival.[11][12]

-

MAPK/ERK Pathway: Prolactin can also activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is crucial for cell proliferation and differentiation.[11]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling cascade activated by prolactin, which is involved in cell survival and metabolism.[12]

Signaling by the Short PRLR Isoform:

The short isoforms of the PRLR lack the intracellular domains necessary to fully activate the JAK/STAT pathway. However, they can still mediate some cellular responses, potentially through the MAPK pathway. They can also heterodimerize with the long isoform to inhibit its signaling.[9]

Signaling Pathway Diagrams (Graphviz DOT Language)

Caption: Major signaling pathways activated by the prolactin receptor long isoform.

Caption: Workflow for the separation and quantification of prolactin isoforms.

Experimental Protocols

Separation of Prolactin Isoforms by Gel Filtration Chromatography (GFC)

This protocol describes the separation of "little," "big," and "big-big" prolactin from human serum.

Materials:

-

Gel filtration column (e.g., Superdex 200 HR10/300)[3]

-

Phosphate-buffered saline (PBS), pH 7.0[3]

-

Patient serum samples

-

Fraction collector

-

Prolactin immunoassay kit

Procedure:

-

Equilibrate the GFC column with PBS at a constant flow rate (e.g., 0.5-1.0 mL/min).[13]

-

Apply 100 µL of serum to the column.[3]

-

Elute the proteins with PBS at the same flow rate.

-

Collect fractions of a defined volume (e.g., 0.5 mL) using a fraction collector.

-

Measure the prolactin concentration in each fraction using a sensitive immunoassay.

-

Plot the prolactin concentration against the elution volume or fraction number to obtain an elution profile.

-

Calibrate the column with molecular weight standards to determine the molecular weight of the prolactin isoforms in the different peaks. The expected elution order is macroprolactin, big prolactin, and then little prolactin.

Detection of Prolactin Receptor Isoforms by Western Blot

This protocol outlines the detection of the long and short isoforms of the prolactin receptor in cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)[14]

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 10% polyacrylamide)[14]

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against PRLR (e.g., goat anti-PRLR, 0.5 µg/mL)[15]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in lysis buffer and determine the protein concentration.

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.[14]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary anti-PRLR antibody overnight at 4°C with gentle shaking.[15]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane again as in step 7.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The long and short isoforms will appear as distinct bands at their respective molecular weights.

Immunoprecipitation of Macroprolactin (Prolactin-IgG Complex)

This protocol describes the specific isolation of macroprolactin from serum.

Materials:

-

Protein G-agarose beads[3]

-

Patient serum samples

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

-

Rotating mixer

-

Prolactin immunoassay kit

Procedure:

-

Add 50 µL of protein G-agarose slurry to a microcentrifuge tube.

-

Wash the beads twice with PBS.

-

Add 100 µL of patient serum to the washed beads.

-

Incubate the mixture for 15 minutes at room temperature with rotation.[3]

-

Centrifuge the tube to pellet the beads.

-

Carefully collect the supernatant (containing unbound prolactin).

-

Measure the prolactin concentration in the original serum sample and in the supernatant.

-

The percentage of prolactin bound to the protein G-agarose represents the amount of macroprolactin in the sample. A high percentage of binding is indicative of macroprolactinemia.

Conclusion

The existence of multiple isoforms of both prolactin and its receptor adds a significant layer of complexity to the regulation of prolactin's diverse biological functions. Understanding the specific roles of each isoform and the signaling pathways they activate is crucial for elucidating the pathophysiology of various conditions, including hyperprolactinemia, infertility, and cancer. The experimental protocols provided in this guide offer a foundation for researchers to investigate the intricate world of prolactin isoforms and their impact on health and disease. Further research in this area will undoubtedly pave the way for the development of more targeted and effective therapeutic strategies.

References

- 1. Prolactin - Wikipedia [en.wikipedia.org]

- 2. Prolactin Biology and Laboratory Measurement: An Update on Physiology and Current Analytical Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. New insights in prolactin: pathological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Prolactin and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Prolactin receptor gene transcriptional control, regulatory modalities relevant to breast cancer resistance and invasiveness [frontiersin.org]

- 12. Association of prolactin receptor (PRLR) variants with prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high pressure liquid chromatography method for separation of prolactin forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Prolactin Receptor: A Comprehensive Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prolactin receptor (PRLR) is a critical transmembrane protein and a member of the class 1 cytokine receptor superfamily.[1] It plays a pivotal role in a vast array of physiological processes, most notably in lactation and reproduction, but also in immune modulation, metabolism, and cell growth and differentiation.[2][3][4] Dysregulation of PRLR signaling has been implicated in various pathologies, including tumorigenesis, making it a significant target for therapeutic intervention.[1][2] This in-depth technical guide provides a comprehensive overview of the prolactin receptor's structure, its mechanism of activation, the intricate downstream signaling cascades it orchestrates, and its diverse physiological and pathophysiological functions. Detailed experimental protocols for studying the PRLR are also provided to facilitate further research and drug development efforts.

Prolactin Receptor Structure

The human prolactin receptor is encoded by the PRLR gene located on chromosome 5.[1] The receptor protein is a single-pass transmembrane polypeptide characterized by three distinct domains: an extracellular domain (ECD), a transmembrane domain (TMD), and an intracellular domain (ICD).[5][6]

Domains and Isoforms

The PRLR exists in multiple isoforms generated through alternative splicing of its primary transcript, leading to variations primarily in the length and composition of the intracellular domain.[1][5] These isoforms, while sharing an identical extracellular ligand-binding domain, can have different signaling capacities.[1][7]

-

Extracellular Domain (ECD): This domain is responsible for binding prolactin (PRL) and other lactogenic hormones like growth hormone (GH) and human placental lactogen (hPL).[1] It is composed of two fibronectin type III-like domains, D1 and D2.[6] The ECD of the human PRLR has a molecular weight of approximately 147.49 kDa.[8]

-

Transmembrane Domain (TMD): A single alpha-helical segment that anchors the receptor in the cell membrane. The TMD is crucial for the ligand-independent dimerization of the receptor.[9][10]

-

Intracellular Domain (ICD): This domain lacks intrinsic kinase activity but is essential for initiating downstream signaling.[2][6] It contains conserved motifs, such as the Box1 and Box2 regions, which are critical for the recruitment and activation of Janus kinase 2 (JAK2).[2][11] The length and composition of the ICD vary among the different isoforms. The long isoform is generally considered the most signaling-competent form, while shorter isoforms may have dominant-negative or distinct signaling functions.[5][7][12]

Dimerization and Activation

The activation of the prolactin receptor is a multi-step process initiated by ligand binding. While traditionally viewed as a ligand-induced dimerization event, evidence suggests that PRLRs can exist as pre-formed, inactive dimers in the cell membrane.[5][6][9][11] Prolactin binding is thought to induce a conformational change in the pre-formed dimer, leading to the proper alignment of the intracellular domains and the subsequent activation of associated signaling molecules.[6][11]

The binding of prolactin to its receptor is a sequential process involving two distinct binding sites on the prolactin molecule, designated site 1 and site 2.[5][13]

-

Prolactin first binds to one PRLR monomer via its site 1.[5]

-

This initial binding event induces a conformational change in prolactin, exposing its site 2.

-

A second PRLR monomer is then recruited to bind to site 2 of the prolactin molecule, forming a stable 1:2 ternary complex of one prolactin molecule and two receptor molecules.[5][14]

This dimerization or reorientation of the receptor chains brings the associated JAK2 molecules into close proximity, allowing for their trans-phosphorylation and activation.[13]

Prolactin Receptor Function and Signaling Pathways

Upon activation, the prolactin receptor initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cellular responses. The PRLR does not possess intrinsic kinase activity and relies on the recruitment and activation of cytoplasmic tyrosine kinases, primarily JAK2.[2][6][15] The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for various signaling proteins containing SH2 domains.[13][16] This leads to the activation of several major signaling pathways.

JAK-STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is the principal and most well-characterized signaling cascade activated by the PRLR.[1][3][13]

-

JAK2 Activation: Upon PRL-induced receptor dimerization, the associated JAK2 molecules auto- and trans-phosphorylate each other, leading to their activation.[13]

-

STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine residues on the PRLR's intracellular domain.[13] This creates binding sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT5a and STAT5b, which are recruited to the receptor complex via their SH2 domains.[1][13][16]

-

STAT Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are themselves phosphorylated by JAK2 on a critical tyrosine residue.[17][18] This phosphorylation event causes the STAT5 monomers to dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.[13]

-

Gene Transcription: In the nucleus, the STAT5 dimers bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes, thereby regulating their transcription.[17] Target genes of the JAK-STAT5 pathway are involved in cell proliferation, differentiation, and survival.[3]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The PRLR can also activate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation.[1][13][19]

-

Adapter Protein Recruitment: Phosphorylated tyrosine residues on the activated PRLR can serve as docking sites for adapter proteins like Shc.[3]

-

Ras Activation: Upon phosphorylation by JAK2, Shc recruits the Grb2-Sos complex, which in turn activates the small G-protein Ras by promoting the exchange of GDP for GTP.

-

Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially activating Raf, MEK1/2, and finally ERK1/2 (also known as p44/42 MAPK).[20]

-

Transcriptional Regulation: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Myc and c-Jun, leading to the expression of genes involved in cell cycle progression and proliferation.[3]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PRLR also activates the PI3K/Akt pathway, which is a critical mediator of cell survival and proliferation.[1][13][20]

-

PI3K Activation: The activated PRLR complex can recruit and activate PI3K, either directly or indirectly through adapter proteins like Insulin Receptor Substrate (IRS) 1 and 2.[3][13]

-

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the cell membrane. Akt is then phosphorylated and activated by PDK1 and mTORC2.

-

Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets, leading to the inhibition of apoptosis (e.g., by phosphorylating Bad and FOXO transcription factors) and the promotion of cell growth and proliferation (e.g., through the activation of mTORC1).[3]

Physiological Functions

The widespread expression of the prolactin receptor in various tissues underscores its involvement in a multitude of physiological processes.[1][4]

-

Lactation: PRLR is essential for the development of the mammary glands during pregnancy and for the initiation and maintenance of lactation postpartum.[1][4][21]

-

Reproduction: In addition to lactation, PRLR signaling is involved in corpus luteum function, maternal behavior, and the regulation of the hypothalamic-pituitary-gonadal axis.[4][22]

-

Immune System: The PRLR is expressed on various immune cells, and its activation can modulate both innate and adaptive immune responses.[4]

-

Metabolism: PRLR signaling has been shown to influence pancreatic beta-cell proliferation and function, as well as adipocyte differentiation and lipid metabolism.[4]

-

Growth and Development: Prolactin, through its receptor, is involved in the growth and development of various tissues and organs.[3]

Data Presentation: Quantitative Data Summary

This section summarizes key quantitative data related to prolactin receptor interactions and signaling.

| Parameter | Ligand/Antagonist | System/Cell Line | Value | Reference(s) |

| Binding Affinity (Kd) | ||||

| Human Prolactin (Site 1) | Surface Plasmon Resonance | 6.5 nM | [13] | |

| Human Prolactin (Site 2) | Surface Plasmon Resonance | 32.9 µM | [13] | |

| ABBV-176 (anti-PRLR antibody) | Surface Plasmon Resonance | 1 nM | [8] | |

| PrlRA-ABD (antagonist) | Surface Plasmon Resonance | 2.3 ± 0.2 nM | [8] | |

| Inhibitory Concentration (IC50) | ||||

| ABBV-176 | Breast cancer cell lines | 0.0055 - 0.77 nM | [5] | |

| ABBV-176 | Prostate cancer cell line | 0.01 nM | [5] | |

| ABBV-176 | Endometrial cancer cell line | 0.6 nM | [5] | |

| ABBV-176 | Ovarian cancer cell line | 0.16 nM | [5] | |

| ABBV-176 | Colorectal cancer cell line | 0.11 nM | [5] | |

| ABBV-176 | Liver cancer cell lines | 5.2 - 8.6 nM | [5] | |

| REGN2878-DM1 | Breast cancer cell lines | 0.06 - 0.97 nM | [5] | |

| Dose-Response | ||||

| Prolactin-induced STAT5 phosphorylation | Prolactin | SKBR3 and T47D cells | Detectable at 1 nM, maximal at 10 nM | [2] |

| Receptor Expression | ||||

| PRLR mRNA | Rat skeletal muscle | 1.8 x 10³ molecules/µg total RNA | [15] | |

| PRLR mRNA | Rat ovary | 2.9 x 10⁷ molecules/µg total RNA | [15] | |

| PRLR mRNA | Human normal breast tissue | 1,500 - 1 x 10⁶ molecules/µg RNA | [11][14] | |

| PRLR mRNA | Human breast tumors | 4,500 - 34.7 x 10⁶ molecules/µg RNA | [11][14] | |

| PRLR mRNA | T-47D human breast cancer cells | 31 x 10⁶ molecules/µg total RNA | [11][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the prolactin receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of receptors (Bmax) in a given sample.

Materials:

-

Cell or tissue homogenate expressing PRLR

-

Radiolabeled prolactin (e.g., [¹²⁵I]-iodo-prolactin)

-

Unlabeled prolactin

-

Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Gamma counter

Procedure:

-

Membrane Preparation: Prepare a membrane fraction from the cell or tissue homogenate by differential centrifugation.

-

Incubation: In a series of tubes, incubate a constant amount of the membrane preparation with a fixed concentration of radiolabeled prolactin and increasing concentrations of unlabeled prolactin. Include a tube with only radiolabeled prolactin (total binding) and a tube with radiolabeled prolactin and a large excess of unlabeled prolactin (non-specific binding).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of unlabeled prolactin. Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][20]

Western Blotting for Phosphorylated STAT5 (pSTAT5)

This technique is used to detect the activation of the JAK-STAT pathway by measuring the phosphorylation of STAT5.

Materials:

-

Cell culture expressing PRLR

-

Prolactin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody specific for phosphorylated STAT5 (pSTAT5)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation: Treat cells with prolactin for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of STAT5.

-

Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Wash the membrane again and then add a chemiluminescent substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of pSTAT5.[10][22][23][24]

Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of STAT5 in response to prolactin signaling.

Materials:

-

Host cell line (e.g., HEK293T)

-

Expression vector for the prolactin receptor

-

Luciferase reporter plasmid containing a promoter with STAT5 binding sites (e.g., CISH promoter) driving the expression of firefly luciferase

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization)

-

Transfection reagent

-

Prolactin

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Transfection: Co-transfect the host cells with the PRLR expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

-

Cell Stimulation: After allowing time for protein expression, treat the cells with various concentrations of prolactin.

-

Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay kit.

-

Luciferase Measurement: Measure the firefly luciferase activity in the cell lysate using a luminometer. Then, add the second reagent to quench the firefly luciferase activity and simultaneously activate the Renilla luciferase, and measure its activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. The resulting value reflects the level of STAT5-mediated transcriptional activation.[3][12][25][26][27]

Conclusion

The prolactin receptor is a multifaceted signaling molecule with profound implications for human health and disease. Its intricate structure and the complex network of signaling pathways it governs present both challenges and opportunities for therapeutic development. A thorough understanding of the PRLR's molecular mechanisms, facilitated by the robust experimental approaches detailed in this guide, is paramount for the rational design of novel drugs targeting this important receptor. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of prolactin receptor signaling and harnessing this knowledge for the advancement of human health.

References

- 1. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of PRL/Stat5 signaling with a novel pGL4-CISH reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]

- 6. Calculating specific binding for prolactin receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural characterization of the stem-stem dimerization interface between prolactin receptor chains complexed with the natural hormone - Research - Institut Pasteur [research.pasteur.fr]

- 8. Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand receptor assay for prolactin using chicken and turkey kidney membranes [agris.fao.org]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Luciferase reporter assay [bio-protocol.org]

- 13. Molecular Mechanisms of Prolactin and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Tissue distribution and regulation of rat prolactin receptor gene expression. Quantitative analysis by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Prolactin induces phosphorylation of Tyr694 of Stat5 (MGF), a prerequisite for DNA binding and induction of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. embopress.org [embopress.org]

- 19. researchgate.net [researchgate.net]

- 20. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acetylation modulates prolactin receptor dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. origene.com [origene.com]

- 23. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

- 24. ptglab.com [ptglab.com]

- 25. Prolactin stimulates serine/tyrosine phosphorylation and formation of heterocomplexes of multiple Stat5 isoforms in Nb2 lymphocytes [air.unimi.it]

- 26. Dual-Luciferase® Reporter 1000 Assay System Protocol [worldwide.promega.com]

- 27. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

The Role of Prolactin in Mammary Gland Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary, is a critical regulator of mammary gland development, or mammogenesis. It governs the intricate processes of ductal elongation, lobuloalveolar development, and functional differentiation required for lactation. Prolactin exerts its effects through a complex network of signaling pathways, with the Janus kinase/signal transducer and activator of transcription (Jak/STAT) cascade being the most prominent. This technical guide provides an in-depth examination of the molecular mechanisms underlying prolactin's action on mammary epithelial cells, details key experimental protocols for its study, and presents quantitative data from seminal research in the field.

Introduction

The mammary gland undergoes dynamic morphological changes throughout a female's reproductive life, transitioning from a rudimentary ductal system to a highly branched, secretory organ during pregnancy and lactation.[1] This development is orchestrated by a symphony of hormones, including estrogen, progesterone, and prolactin.[2] Prolactin, acting in concert with these steroid hormones, is indispensable for the proliferation and differentiation of mammary epithelial cells (MECs), culminating in the formation of milk-producing lobuloalveoli.[1][2] Understanding the precise role of prolactin and its signaling cascades is fundamental for research in developmental biology, lactation physiology, and breast cancer, where the PRL signaling axis is often implicated.[3]

Prolactin Signaling Pathways

Prolactin initiates its cellular effects by binding to the prolactin receptor (PRLR), a member of the type I cytokine receptor superfamily.[4] This binding event induces receptor dimerization and the activation of associated intracellular signaling cascades.[5]

The Canonical Jak/STAT Pathway

The Jak/STAT pathway is the principal signal transduction route for prolactin in mammary epithelial cells.[5][6]

-

Receptor Activation: Binding of PRL to its receptor (PRLR) induces receptor dimerization.[6]

-

Jak2 Phosphorylation: The receptor-associated Janus kinase 2 (Jak2) molecules trans-phosphorylate and activate each other.[5]

-

STAT5 Recruitment and Phosphorylation: Activated Jak2 phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for the Signal Transducer and Activator of Transcription 5 (STAT5) proteins (primarily Stat5a and Stat5b).[6] STAT5 is then recruited and subsequently phosphorylated by Jak2.[2]

-

Dimerization and Nuclear Translocation: Phosphorylated STAT5 molecules dissociate from the receptor, form homodimers or heterodimers, and translocate into the nucleus.[7]

-

Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) (consensus sequence: 5'-TTCNNNGAA-3') in the promoter regions of target genes, thereby activating their transcription.[6] Key target genes include those encoding milk proteins like β-casein and whey acidic protein (WAP), as well as regulators of cell proliferation and survival.[1][8]

Non-Canonical Signaling Pathways

In addition to the Jak/STAT pathway, prolactin also activates other signaling cascades that contribute to its mitogenic effects.[9]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Prolactin can activate the Ras/Raf/MEK/ERK cascade, which is crucial for promoting cell proliferation.[4] This can occur through Jak2-mediated activation of adaptor proteins like Shc.[5]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and proliferation. Prolactin can activate PI3K, leading to the activation of Akt (Protein Kinase B), which in turn phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.[4][9]

Quantitative Data on Prolactin Action

The effects of prolactin signaling have been quantified through various in vivo and in vitro models, primarily using prolactin (PRL) or prolactin receptor (PRLR) knockout mice and the HC11 mammary epithelial cell line.

Table 1: Phenotypic Effects of Prolactin/PRLR Gene Knockout on Mammary Gland Morphology

| Feature | Wild-Type (Control) | PRLR Knockout (-/-) | Heterozygous (+/-) | Citation(s) |

| Virgin Gland | Well-developed ductal tree with extensive branching. | Small glands with sparse, large, poorly branched ducts. | Smaller glands with a less developed ductal structure and fewer branch points. | [4][10] |

| Pregnancy | Extensive lobuloalveolar development, filling the fat pad. | Normal side branching and alveolar bud formation, but a complete lack of lobuloalveolar development. | Initial normal development, but stalls in late pregnancy. | [11][12] |

| Lactation | Successful lactation. | Failure to lactate. | Almost complete failure of lactation after the first pregnancy. | [4][12] |

| Cell Proliferation | Normal epithelial proliferation. | 2.8-fold decrease in epithelial cell proliferation in transplanted glands during pregnancy. | N/A | [13] |

Table 2: Prolactin-Induced Gene Expression in Mammary Epithelial Cells

| Gene | Cell Model | Hormonal Treatment | Fold Induction / Response | Citation(s) |

| β-casein (Csn2) | HC11 Cells | Dexamethasone + Prolactin | ~500-fold increase in mRNA. | [14] |

| β-casein (Csn2) | Mammary Organ Culture | Prolactin | 2-4 fold increase in transcription rate; 17-25 fold increase in mRNA half-life. | [9] |

| Whey Acidic Protein (WAP) | HC11 Cells | Dexamethasone + Prolactin (dose-response) | Detectable at 0.05 µg/ml; saturates around 50 µg/ml. | [15][16] |

| Whey Acidic Protein (WAP) | HC11 Cells | Dexamethasone + Prolactin + Insulin | Induced expression, but lower than in vivo lactating glands. | [17][18] |

Table 3: Prolactin's Effect on Mammary Epithelial Cell Proliferation

| Proliferation Marker | Model System | Treatment | Quantitative Effect | Citation(s) |

| Metaphase Index | Adult Female Rats | Perphenazine (induces hyperprolactinemia) | 5- to 6-fold peak elevation in lobular epithelial cells. | [19] |

| Ki-67 | MCF-7 Breast Cancer Cells | Prolactin (250 ng/ml) | Remarkable reduction in Ki-67 mRNA expression. | [20] |

| BrdU Incorporation | Transplanted PRL-/- Epithelium | Pregnancy (in vivo) | Proliferation decreased from 7.94% in PRL+/+ to 2.82% in PRL-/- epithelium. | [13] |

Key Experimental Protocols

Mammary Gland Whole Mount Analysis

This technique is fundamental for visualizing the overall morphology of the mammary ductal tree.

Methodology:

-

Dissection: Carefully dissect the #4 inguinal mammary gland from the mouse, ensuring the entire fat pad from the lymph node to the nipple is removed. Spread the tissue flat on a glass slide.[11][21]

-

Fixation: Fix the tissue in Carnoy's fixative (e.g., 6:3:1 Ethanol:Chloroform:Glacial Acetic Acid) or Kahle's fixative for 2-4 hours at room temperature.[21]

-

Rehydration: Transfer the slide through a graded series of ethanol (70%, 50%, 30%) to distilled water, with 5-15 minute washes at each step.[11]

-

Staining: Stain the gland overnight in Carmine Alum solution at room temperature or 4°C. This solution preferentially stains the epithelial cell nuclei.[11][21]

-

De-staining & Dehydration: Wash excess stain with 70% ethanol. Dehydrate the tissue through a graded ethanol series (70%, 95%, 100%) for 15 minutes each.[21]

-

Clearing: Clear the fat pad by immersing the slide in xylene until the tissue becomes transparent (can take several hours to overnight).[21]

-

Mounting: Mount a coverslip over the tissue using an organic mounting medium like Permount™.[21]

-

Analysis: Image using a stereomicroscope. Quantitative analysis of ductal length, branch points, and terminal end bud (TEB) number can be performed using software like ImageJ.

Immunohistochemistry (IHC) for Proliferation (Ki-67)

IHC is used to detect the presence and localization of specific proteins in tissue sections. Ki-67 is a nuclear protein associated with cell proliferation.

Methodology:

-

Tissue Preparation: Fix mammary tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 90%, 70%) and finally water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) to unmask the antigen. This is commonly done by heating the slides in a citrate buffer (pH 6.0) at ~97°C for 20-30 minutes.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding using a serum-free protein block.

-

Primary Antibody: Incubate sections with a primary antibody against Ki-67 (e.g., clone MIB-1 or Abcam ab15580) diluted in antibody diluent for 30-60 minutes at room temperature or overnight at 4°C.

-

Detection System: Apply a biotinylated secondary antibody followed by an avidin-biotin-complex (ABC) horseradish peroxidase (HRP) reagent, or use a polymer-based HRP-linked detection system.

-

Chromogen: Add a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which forms a brown precipitate at the antigen site upon reaction with HRP.

-

Counterstain, Dehydrate, and Mount: Lightly counterstain nuclei with hematoxylin. Dehydrate the sections through an ethanol series and xylene, and mount with a permanent mounting medium.

-

Quantification: The Ki-67 labeling index is calculated as the percentage of positively stained (brown) nuclei out of the total number of epithelial nuclei counted in multiple high-power fields.[3]

Western Blot for Jak2/STAT5 Phosphorylation

Western blotting allows for the detection and quantification of specific proteins in a cell or tissue lysate, including their phosphorylation status.

Methodology:

-

Cell Lysis: Treat mammary epithelial cells (e.g., HC11) with prolactin for a specified time (e.g., 15-60 minutes). Lyse cells on ice in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Jak2 (p-Jak2) and phosphorylated STAT5 (p-STAT5) overnight at 4°C. On separate blots or after stripping, probe for total Jak2 and total STAT5 as loading controls.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry can be used to quantify the ratio of phosphorylated protein to total protein.

Conclusion

Prolactin is a master regulator of mammary gland development, driving the proliferation and differentiation of epithelial cells through a network of signaling pathways, dominated by the Jak2-STAT5 axis. The use of knockout mouse models and in vitro cell systems has been instrumental in dissecting these mechanisms and quantifying their effects on tissue morphology and gene expression. The experimental protocols detailed herein represent core methodologies for researchers investigating prolactin's function. A thorough understanding of these pathways and techniques is crucial for advancing knowledge in reproductive biology and for the development of novel therapeutic strategies for breast cancer.

References

- 1. Prolactin regulation of beta-casein gene expression and of a cytosolic 120-kd protein in a cloned mouse mammary epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High Ki-67 expression is associated with prolactin secreting pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mammary gland development in prolactin receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Prolactin regulation of beta-casein gene expression and of a cytosolic 120-kd protein in a cloned mouse mammary epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Practical Issues of Ki-67 Evaluation in Breast Cancer Clinical Practice [xiahepublishing.com]

- 7. Prolactin-mediated transcriptional and post-transcriptional control of casein gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Terminal End Bud: the Little Engine that Could - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 003142 - PRLR- Strain Details [jax.org]

- 11. OhioLINK ETD: Roberts, Kasey Marie [etd.ohiolink.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Lactogenic differentiation of HC11 cells is not accompanied by downregulation of AP-2 transcription factor genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of sustained serum prolactin elevation on breast epithelial and myoepithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impact of prolactin treatment on enhancing the cellular responses of MCF7 breast cancer cells to tamoxifen treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Assessment of Mouse Mammary Gland Morphology Using Automated Digital Image Processing and TEB Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of role of serum prolactin & ki-67 in different stages of breast cancer - Int J Clin Biochem Res [ijcbr.in]

- 20. Quantitative Assessment of Epithelial Proliferation in Rat Mammary Gland Using Artificial Intelligence Independent of Choice of Proliferation Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

Extrapituitary Prolactin Synthesis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prolactin (PRL), a versatile polypeptide hormone, is traditionally associated with the lactotroph cells of the anterior pituitary gland. However, a growing body of evidence over the past few decades has firmly established the existence and physiological significance of extrapituitary prolactin (ePRL) synthesis in a wide array of peripheral tissues. Unlike its pituitary counterpart, ePRL expression is governed by a distinct superdistal promoter, leading to tissue-specific regulation and function. Acting primarily in an autocrine and paracrine manner, ePRL plays a crucial role in a diverse range of biological processes, including immune modulation, reproductive functions, metabolism, and tumorigenesis. This technical guide provides an in-depth overview of the core aspects of extrapituitary prolactin synthesis, including its sites of production, regulatory mechanisms, and the intricate signaling pathways it governs. Detailed experimental protocols for the detection and quantification of ePRL are provided, alongside a quantitative summary of its expression and a visual representation of its signaling cascades to aid researchers in this burgeoning field.

Introduction to Extrapituitary Prolactin (ePRL)

While the anterior pituitary is the principal source of circulating prolactin, numerous other tissues in the human body possess the machinery to synthesize and secrete this hormone locally.[1] This extrapituitarily produced prolactin, or ePRL, is identical in amino acid sequence to pituitary prolactin but is transcribed from an alternative, superdistal promoter located approximately 5.8 kb upstream of the pituitary transcription start site.[2] This distinct regulatory mechanism allows for cell- and tissue-specific control of ePRL expression, independent of the dopaminergic inhibition that tightly regulates pituitary prolactin secretion.[2][3] Consequently, ePRL functions primarily as a local cytokine, growth factor, or immunomodulator through autocrine and paracrine signaling, influencing the physiology of its tissue of origin.[4][5]

Sites of Extrapituitary Prolactin Synthesis

ePRL is expressed in a diverse range of human tissues, highlighting its pleiotropic functions. Key sites of synthesis include:

-

The Uterus: The decidualized endometrium is one of the most well-characterized sites of ePRL production, where it plays a role in implantation and maintenance of pregnancy.[1] The myometrium also expresses prolactin.[3]

-

The Mammary Gland: Both the epithelial and stromal compartments of the breast synthesize prolactin, which is involved in mammary gland development and lactation.[4]

-

The Immune System: Lymphocytes, including T cells and B cells, as well as other leukocytes, produce prolactin, which acts as an immunomodulator.[3]

-

The Brain: Various regions of the central nervous system express prolactin, where it is involved in neurogenesis, stress responses, and maternal behavior.[4]

-

The Prostate: Prolactin is produced by the prostate epithelium and is implicated in the normal growth and differentiation of the gland.[1]

-

Adipose Tissue: Fat cells are a source of ePRL, suggesting a role for the hormone in lipid metabolism.[1]

-

Skin and Hair Follicles: The skin and its appendages, including hair follicles, synthesize prolactin, which may be involved in hair growth cycles and other cutaneous functions.[1]

Quantitative Data on Extrapituitary Prolactin Expression

Quantifying ePRL expression across different tissues is challenging due to its generally low abundance compared to the pituitary gland and its localized, often transient, expression. The available data is often presented as relative expression levels rather than absolute concentrations. The following tables summarize the available quantitative data on ePRL mRNA and protein levels in various human tissues.

Table 1: Quantitative Analysis of Prolactin (PRL) mRNA Expression in Human Tissues

| Tissue | Method | Reported Expression Level | Reference |

| Normal Breast | RT-PCR | Detected, but at very low levels.[6] | [6] |